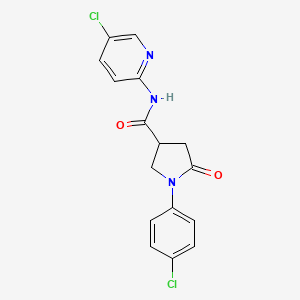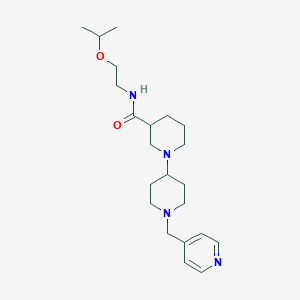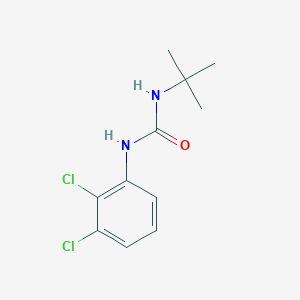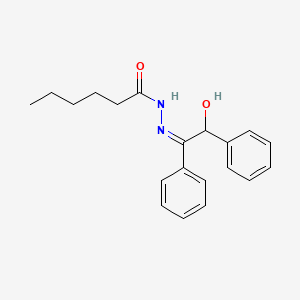![molecular formula C16H21NO3 B5440124 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5440124.png)
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, also known as DAPH-12, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarin derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one exerts its pharmacological effects by inhibiting the activity of various enzymes involved in inflammation and oxidative stress. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that contribute to inflammation. 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one also inhibits the activity of LOX, which is involved in the production of leukotrienes that contribute to inflammation and asthma. Additionally, 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibits the activity of XO, which is involved in the production of reactive oxygen species that contribute to oxidative stress.
Biochemical and Physiological Effects:
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that is readily available and has a high purity. 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is also stable and can be stored for extended periods without degradation. However, 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has some limitations for use in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another area of research is to investigate its pharmacokinetics and toxicity to determine its safety and efficacy for use in humans. Additionally, research can be conducted to investigate the structure-activity relationship of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one to develop more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and exerts its pharmacological effects by inhibiting the activity of various enzymes involved in inflammation and oxidative stress. 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has several advantages for use in lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methylcoumarin with dimethylamine and propyl bromide in the presence of a base. The reaction yields 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one as a yellow crystalline powder with a purity of over 95%.
Scientific Research Applications
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has been studied for its ability to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO).
properties
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-6-11-8-14(18)20-16-10(2)15(19)12(7-13(11)16)9-17(3)4/h7-8,19H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEPJIUWSRLCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5440051.png)
![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5440069.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![ethyl {5-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5440098.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5440101.png)
![2-(ethylthio)-5-(3-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5440109.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)
